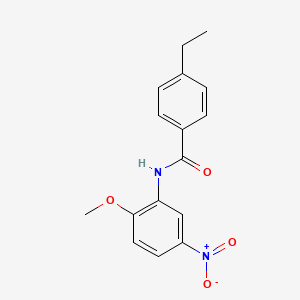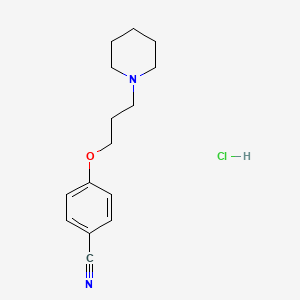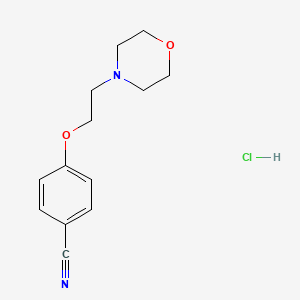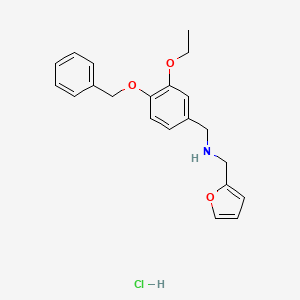![molecular formula C20H25N3O3 B4402736 N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pentanamide](/img/structure/B4402736.png)
N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pentanamide
Overview
Description
N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pentanamide: is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a furoyl group attached to a piperazine ring, which is further connected to a phenyl group and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pentanamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Attachment of the Furoyl Group: The furoyl group can be introduced by reacting the piperazine derivative with 2-furoyl chloride in the presence of a base like triethylamine.
Coupling with Phenyl Group: The phenyl group can be attached through a nucleophilic aromatic substitution reaction, where the piperazine derivative reacts with a halogenated benzene compound.
Formation of Pentanamide Chain: The final step involves the reaction of the phenyl-piperazine derivative with pentanoyl chloride to form the pentanamide chain.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furoyl group, leading to the formation of furan derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the furoyl and pentanamide moieties, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of furan derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of functional groups like halogens, nitro groups, and sulfonic acid groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a biochemical probe for studying cellular processes and protein interactions.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: It can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pentanamide involves its interaction with specific molecular targets, such as receptors and enzymes. The furoyl and piperazine moieties play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may influence various signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
- N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]phenyl}pentanamide
- N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N’-pentanoylthiourea
- N-{4-[4-(2-Furoyl)-1-piperazinyl]phenyl}nicotinamide
Comparison:
- N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]phenyl}pentanamide: This compound differs by having a fluorophenyl group instead of a furoyl group, which may alter its binding affinity and biological activity.
- N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N’-pentanoylthiourea: The presence of a thiourea group introduces additional sulfur-containing functionalities, potentially affecting its reactivity and applications.
- N-{4-[4-(2-Furoyl)-1-piperazinyl]phenyl}nicotinamide: The nicotinamide moiety provides a different pharmacophore, which may influence its therapeutic properties and target specificity.
N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pentanamide stands out due to its unique combination of a furoyl group, piperazine ring, and pentanamide chain, which collectively contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-3-6-19(24)21-16-7-9-17(10-8-16)22-11-13-23(14-12-22)20(25)18-5-4-15-26-18/h4-5,7-10,15H,2-3,6,11-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJKYUNYHGWBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[4-(Benzoylamino)phenyl]-3-(dimethylamino)benzamide](/img/structure/B4402655.png)
![1-[4-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4402657.png)

![[2-(2-Piperidin-1-ylethoxy)phenyl]methanol;hydrochloride](/img/structure/B4402682.png)



![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride](/img/structure/B4402718.png)
![8-[2-(3-nitrophenoxy)ethoxy]quinoline](/img/structure/B4402723.png)
![4-[(ethylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4402727.png)
![1-[3-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride](/img/structure/B4402729.png)
![N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride](/img/structure/B4402733.png)
![1-[3-[3-(3,5-Dimethylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride](/img/structure/B4402744.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide](/img/structure/B4402750.png)
